molecular formula C19H23N3O3S B2629493 N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 899756-89-9

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Número de catálogo B2629493
Número CAS: 899756-89-9
Peso molecular: 373.47
Clave InChI: JAJJEQCLXYAXNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, commonly known as DTNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 346.4 g/mol and a melting point of 150-153°C. DTNB has been studied extensively due to its unique properties, which make it a valuable tool in various fields of research.

Aplicaciones Científicas De Investigación

Disposition and Metabolism

One of the scientific research applications of compounds similar to N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is in studying their disposition and metabolism within the human body. For instance, SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, was investigated to understand its disposition in humans. The study utilized blood, urine, and feces samples for analysis, revealing that the elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces. This research provides insights into the metabolism pathways and elimination processes for such compounds, emphasizing the importance of understanding their behavior in the human body to predict their efficacy and safety as potential drugs (Renzulli et al., 2011).

Clinical Applications and Trials

Compounds with structures related to N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide are subject to clinical trials to explore their potential therapeutic applications. For instance, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug, underwent clinical trials due to its novel action and promising preclinical activity against solid tumors. The phase I clinical trials aimed to establish safe dosage levels and understand its pharmacokinetics and potential side effects. Such studies are crucial for determining the therapeutic potential of new compounds in treating various conditions (McCrystal et al., 1999).

Pharmacokinetics and Drug-Drug Interaction Studies

Research also focuses on understanding the pharmacokinetics of such compounds and how they interact with other drugs. This involves studying their absorption, distribution, metabolism, and excretion (ADME) processes in the body, as well as how these processes are affected by co-administered drugs. Understanding these interactions is crucial for predicting the safety and effectiveness of compounds when used in combination with other medications. For instance, studies have investigated the kinetics of digitoxin during antirheumatic therapy with azapropazone, indicating the need to understand how therapeutic drugs might interact and affect each other's metabolism and overall efficacy (Faust-Tinnefeldt & Gilfrich, 1977).

Propiedades

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-21(2)17-11-7-16(8-12-17)20-19(23)15-5-9-18(10-6-15)22-13-3-4-14-26(22,24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJJEQCLXYAXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.